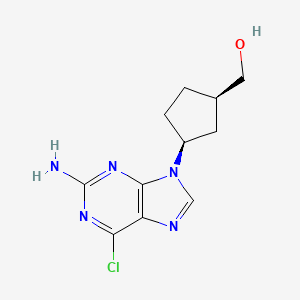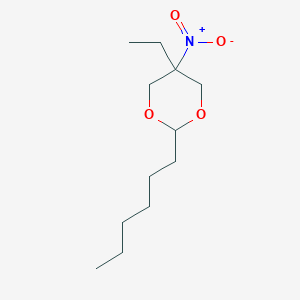
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane: is an organic compound with the molecular formula C12H23NO4 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane typically involves the nitration of 5-ethyl-2-hexyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to maintain the stability of the dioxane ring while achieving high selectivity for the nitro group substitution.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: Formation of 5-ethyl-2-hexyl-5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s nitro group can be reduced to an amine, which can then be used to create biologically active molecules
Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. The nitro group can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane primarily involves its nitro group. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use.
Comparación Con Compuestos Similares
5-Bromo-5-nitro-1,3-dioxane: This compound has a bromine atom instead of an ethyl group, which imparts different chemical properties and reactivity.
5-Methyl-5-nitro-1,3-dioxane: The presence of a methyl group instead of an ethyl group affects the compound’s steric and electronic properties.
5-Ethyl-5-nitro-2-octyl-1,3-dioxane: This compound has a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness: 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is unique due to its specific combination of an ethyl group, a hexyl group, and a nitro group on the dioxane ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
6283-15-4 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
5-ethyl-2-hexyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H23NO4/c1-3-5-6-7-8-11-16-9-12(4-2,10-17-11)13(14)15/h11H,3-10H2,1-2H3 |
Clave InChI |
ATYJGCJJUXGZTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)

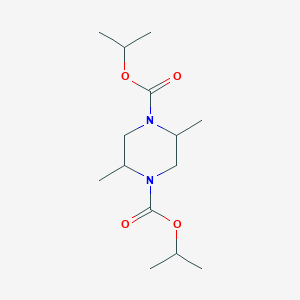

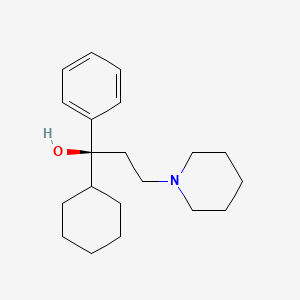
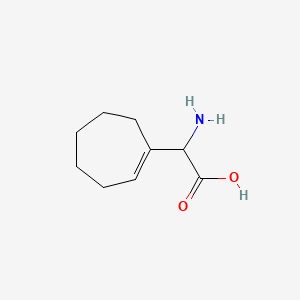
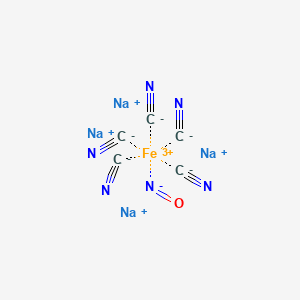
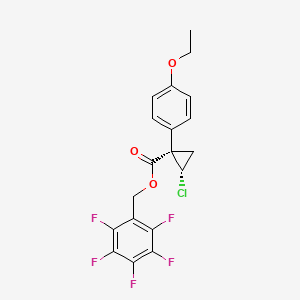
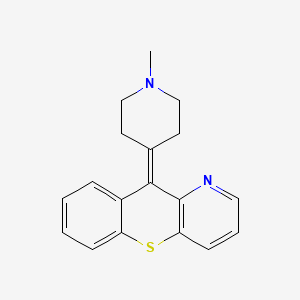

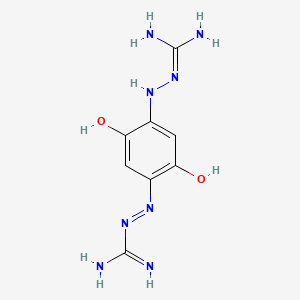
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

